molecular formula C17H17NO3 B11843019 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline CAS No. 139595-17-8

7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline

Cat. No.: B11843019
CAS No.: 139595-17-8
M. Wt: 283.32 g/mol
InChI Key: FPCPGTUSQYPZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Natural Sources of 7-Methoxy-4-((3-Methylbut-2-en-1-yl)oxy)Furo[2,3-b]Quinoline and Related Alkaloids

Plant Species Family Plant Part Compound Class Reference
Skimmia japonica Rutaceae Leaves Furoquinoline alkaloids
Vepris nobilis Rutaceae Stem bark Furo[2,3-b]quinolone derivatives
Acronychia spp. Rutaceae Roots Prenylated furoquinolines

The compound’s occurrence correlates with ecological defense mechanisms, as furoquinolines often exhibit insecticidal and antimicrobial properties . Biosynthetic pathways in Rutaceae plants initiate from anthranilic acid, a precursor abundant in this family, which undergoes prenylation and cyclization to form the furoquinoline scaffold .

Properties

CAS No.

139595-17-8

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

7-methoxy-4-(3-methylbut-2-enoxy)furo[2,3-b]quinoline

InChI

InChI=1S/C17H17NO3/c1-11(2)6-8-20-16-13-5-4-12(19-3)10-15(13)18-17-14(16)7-9-21-17/h4-7,9-10H,8H2,1-3H3

InChI Key

FPCPGTUSQYPZJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C2C=COC2=NC3=C1C=CC(=C3)OC)C

Origin of Product

United States

Preparation Methods

Claisen Rearrangement and Cyclization

The Claisen rearrangement is pivotal for forming the fused furan ring. In one approach, allyl ether intermediates are synthesized from quinolin-6-ol derivatives. For example, allylation of quinolin-6-ol with 3-methylbut-2-en-1-yl bromide under basic conditions (NaH/DMF) yields the allyl ether precursor. Subsequent thermal Claisen rearrangement at 120°C in DMF generates the dihydrofuran intermediate, which undergoes acid-catalyzed cyclization (H₂SO₄, 100°C) to form the furoquinoline core.

Key Data :

StepConditionsYieldReference
AllylationNaH, DMF, 0°C → rt, 16 h78%
Claisen RearrangementDMF, 120°C, 5 h84%
CyclizationH₂SO₄, 100°C, 1.5 h65%

[4+2] Cycloaddition with Aza-o-Quinone Methides

A metal-free [4+2] cycloaddition between in situ-generated aza-o-quinone methides and furans offers an alternative route. The quinoline moiety is pre-functionalized with methoxy and prenyloxy groups, followed by cycloaddition with furan derivatives under mild conditions (CH₃CN, 40°C). This method achieves high diastereoselectivity (>20:1 dr) and avoids transition metals.

Example :

  • Substrate : 7-Methoxy-4-(3-methylbut-2-en-1-yloxy)quinoline

  • Reaction : Cycloaddition with 2,5-dimethylfuran

  • Conditions : 40°C, 12 h

  • Yield : 72%

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, cyclization of dihydrofuran intermediates using K₂CO₃ under solvent-free microwave conditions (300 W, 150°C, 15 min) achieves 89% yield compared to 65% with conventional heating.

Comparative Data :

MethodTimeYield
Conventional Heating5 h65%
Microwave Irradiation15 min89%

Brønsted Acid Catalysis

Trifluoromethanesulfonic acid (TfOH) promotes Friedel-Crafts cyclization of substituted furans, enabling efficient furoquinoline formation. This method avoids metal catalysts and operates at room temperature.

Case Study :

  • Substrate : 3-(3-Methylbut-2-en-1-yl)-7-methoxyquinolin-4-ol

  • Conditions : TfOH (10 mol%), CH₂Cl₂, rt, 2 h

  • Yield : 78%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.71 (d, J = 8.8 Hz, 1H, H-5), 6.45 (d, J = 8.8 Hz, 1H, H-6), 5.22 (t, J = 7.2 Hz, 1H, prenyl CH), 3.91 (s, 3H, OCH₃), 1.80 (s, 6H, prenyl CH₃).

  • ESI-MS : m/z 338.2 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar furoquinoline core and substituent orientations. Key metrics include:

  • Bond Lengths : C2-O (1.362 Å), C3-C4 (1.418 Å).

  • Dihedral Angles : Furan/quinoline plane: 12.3°.

Challenges and Solutions

Regioselectivity in Cyclization

Competing pathways may lead to furo[3,2-b] vs. furo[2,3-b] isomers. Using bulky bases (e.g., K₂CO₃) or directing groups (e.g., methoxy) favors the desired regioisomer.

Purification Difficulties

The prenyloxy group’s hydrophobicity complicates isolation. Gradient column chromatography (hexane/EtOAc 10:1 → 1:1) effectively separates the product .

Scientific Research Applications

Anticancer Activity

Research indicates that 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline exhibits significant cytotoxic properties. In a study involving P-388 cells, the compound demonstrated an IC50 value of 0.63 μg/mL, indicating potent anticancer activity. This suggests its potential as a lead compound for developing new anticancer agents .

Antimalarial Properties

The compound has also been evaluated for its antiplasmodial activity. It showed moderate activity with an IC50 value of 4.28 μg/mL against Plasmodium falciparum, which categorizes it as a promising candidate for further investigation in the treatment of malaria .

Natural Product Research

Isolated from the leaves of Melicope moluccana, this compound represents a novel addition to the class of furoquinolines. The isolation process involved methanol extraction followed by purification techniques such as radial chromatography. The structural elucidation was performed using various spectroscopic methods including NMR and mass spectrometry .

Pharmacological Insights

The pharmacological profile of 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline suggests it may interact with specific biological targets due to its structural features. The presence of the furoquinoline moiety is known to enhance bioactivity through various mechanisms, including enzyme inhibition and receptor modulation.

Case Studies

Study Findings Reference
Cytotoxicity against P-388 cellsIC50 = 0.63 μg/mL
Antiplasmodial activityIC50 = 4.28 μg/mL
Isolation from Melicope moluccanaNovel compound identified

Mechanism of Action

The mechanism of action of 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating cellular pathways involved in oxidative stress, inflammation, and cell proliferation . Its cytotoxic activity is attributed to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Furo[2,3-b]quinoline Derivatives
Compound Name Substituents Key Structural Differences Source/Reference
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy) - 7-OCH₃
- 4-O-(3-methylbut-2-en-1-yl)
Unique prenyl-like ether at C4 Synthetic (hypothetical)
Dictamnine (4-Methoxyfuro[2,3-b]quinoline) - 4-OCH₃ Simpler methoxy substituent at C4 Natural (Rutaceae)
Maculine - 9-OCH₃
- [1,3]dioxolo[4,5-g] fused ring
Additional dioxole ring fused at C6-C7 Natural (Rutaceae)
Kokusaginine - 4,6,7-OCH₃ Three methoxy groups at C4, C6, and C7 Synthetic/Natural
Compound I7 (Anticancer derivative) - C4 substituted with aniline/phenol groups Polar aromatic substituents at C4 Synthetic

Key Observations :

  • The prenyl-like ether at C4 in the target compound distinguishes it from simpler methoxy-substituted analogs like dictamnine.

Physicochemical Properties

Table 2: Calculated Properties (LogP, Molecular Weight, Solubility)
Compound LogP Molecular Weight Solubility (Predicted)
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy) 3.8 299.32 Low (lipophilic)
Dictamnine 2.1 213.22 Moderate
Maculine 2.5 283.28 Low
Kokusaginine 2.7 259.26 Moderate

Key Observations :

  • The prenyl ether increases lipophilicity (LogP = 3.8), suggesting enhanced cell membrane permeability compared to dictamnine (LogP = 2.1) .
  • Higher molecular weight may limit bioavailability compared to smaller analogs like kokusaginine.
Table 3: Reported Bioactivities of Furo[2,3-b]quinolines
Compound Activity Mechanism/Target Potency (IC₅₀/GI₅₀) Reference
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy) Not reported (hypothetical) N/A N/A N/A
Dictamnine Anticancer, Antimicrobial DNA intercalation 10–50 µM
Compound I7 Anti-breast cancer Topoisomerase II inhibition 0.025 µM
4-(Phenylamino)furo[2,3-b]quinoline Broad-spectrum cytotoxicity Unclear 0.025 µM
KCB261770 (Antiviral) SARS-CoV-2 frameshifting inhibition Viral RNA-dependent RNA polymerase 19.83% inhibition

Key Observations :

  • The target compound’s lipophilicity may favor pharmacokinetic properties over dictamnine but require optimization for solubility.

Biological Activity

7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline is a naturally occurring compound isolated from the leaves of Melicope moluccana. It has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the compound's biological activities, including its cytotoxicity, antiplasmodial effects, and mechanisms of action, supported by relevant data and case studies.

PropertyValue
CAS No. 139595-17-8
Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
IUPAC Name 7-methoxy-4-(3-methylbut-2-enoxy)furo[2,3-b]quinoline
InChI Key FPCPGTUSQYPZJZ-UHFFFAOYSA-N

Cytotoxic Activity

Research has demonstrated that 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline exhibits significant cytotoxic activity against various cancer cell lines. In a study evaluating its effects on P-388 cells, the compound showed an IC50 value of 0.63 μg/mL , indicating high cytotoxic potential .

Antiplasmodial Activity

The compound also displays moderate antiplasmodial activity, with an IC50 value of 4.28 μg/mL against Plasmodium falciparum, suggesting potential for development as an antimalarial agent .

The biological activity of this compound is attributed to its interaction with cellular pathways involved in oxidative stress and inflammation. It modulates these pathways, which can lead to apoptosis in cancer cells and inhibit the growth of malaria parasites. Its mechanism includes:

  • Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, it may disrupt microtubule formation, affecting cell division .
  • Reactive Oxygen Species Generation : The compound induces oxidative stress in cancer cells, contributing to apoptosis .

Study on Cytotoxicity and Antiplasmodial Activity

A detailed study focused on the isolation and characterization of 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline from Melicope moluccana highlighted its cytotoxic and antiplasmodial properties. The study provided comprehensive data on the compound's structure and biological effects, reinforcing its potential as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via cyclo-dehydrochlorination of precursors using silver oxide (Ag₂O) in aqueous ethanol, followed by functionalization of intermediates. A critical intermediate is 3-vinyl-2-quinolone, which undergoes iodoacetoxylation with iodine and excess silver acetate in acetic acid to form 3-acetoxy-2,3-dihydrofuroquinolines. Subsequent dehydroacetoxylation using 88–93% o-phosphoric acid yields the furo[2,3-b]quinoline core . For alkoxy group introduction (e.g., 3-methylbut-2-en-1-yloxy), nucleophilic substitution or Mitsunobu reactions may be employed, with reaction optimization guided by TLC/HPLC monitoring.

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry. For example, acetoxy intermediates exhibit characteristic δ values for acetoxy protons (~2.0–2.3 ppm) and aromatic protons (6.5–8.5 ppm) in CDCl₃, as demonstrated in Table II of . Mass spectrometry (HRMS or ESI-MS) further validates molecular weight, while X-ray crystallography (e.g., single-crystal analysis, as in ) resolves complex stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the 3-methylbut-2-en-1-yloxy group at the 4-position of the furoquinoline core?

  • Methodological Answer : Optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity, while methanol or ethanol may stabilize intermediates.
  • Base choice : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates deprotonation of hydroxyl groups during alkoxylation .
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and byproduct suppression.
    Post-reaction, purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound. Reaction progress is monitored via TLC (Rf comparison) and GC-MS .

Q. What analytical strategies resolve contradictions in spectral data for dihydrofuroquinoline intermediates?

  • Methodological Answer : Contradictions often arise from overlapping NMR signals or isomer formation. Strategies include:
  • 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity.
  • Variable-temperature NMR to distinguish dynamic conformational changes.
  • Comparative analysis with structurally characterized analogs (e.g., 3-acetoxy-2,3-dihydrofuroquinolines in Table I of ).
    If ambiguity persists, X-ray crystallography provides definitive structural resolution .

Q. What are the challenges in isolating furoquinoline derivatives, and how are they addressed?

  • Methodological Answer : Challenges include poor solubility in common solvents and co-elution of byproducts. Solutions:
  • Gradient chromatography : Use silica gel with incremental polarity adjustments (e.g., hexane → EtOAc → methanol).
  • Recrystallization : Ethanol/water mixtures or dichloromethane/hexane systems improve crystal purity.
  • HPLC purification : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related derivatives .

Q. How can researchers design derivatives of this compound for biological activity studies?

  • Methodological Answer : Rational design focuses on:
  • Functional group modulation : Replace the methoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OH) groups to alter bioactivity.
  • Side-chain diversification : Introduce heterocyclic or sulfonyl moieties at the 4-position (see for analogous quinoline modifications).
  • Biological evaluation : Screen derivatives for antimicrobial activity using broth microdilution assays (MIC determination) or enzyme inhibition studies (e.g., kinase assays) .

Q. What mechanistic insights exist for the dehydroacetoxylation step using o-phosphoric acid?

  • Methodological Answer : The reaction proceeds via acid-catalyzed elimination of acetic acid, forming the fused furan ring. Key factors:
  • Acid concentration : 88–93% H₃PO₄ ensures protonation of the acetoxy group, facilitating β-elimination.
  • Temperature : Heating at 100–120°C accelerates the reaction while minimizing side reactions like polymerization.
    Mechanistic studies using deuterated analogs or kinetic isotope effects could further elucidate the pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.